

# A Comparative Analysis of Captopril and Lisinopril in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Captopril |           |
| Cat. No.:            | B1668294  | Get Quote |

This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors **Captopril** and Lisinopril, focusing on their performance in clinical trials for the treatment of hypertension and heart failure. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and pharmacological profiles of these two widely used medications.

## Pharmacokinetic and Pharmacodynamic Profile

**Captopril** and Lisinopril, while both belonging to the ACE inhibitor class, exhibit notable differences in their pharmacokinetic properties, which influence their dosing regimens and clinical application.[1] Lisinopril has a longer half-life, allowing for once-daily administration, which can improve patient adherence.[1] In contrast, **Captopril**'s shorter half-life necessitates more frequent dosing, typically two or three times a day.[2] Furthermore, **Captopril** is the only ACE inhibitor that should be spaced from meals due to potential drug-food interactions.

| Feature          | Captopril                   | Lisinopril                      |
|------------------|-----------------------------|---------------------------------|
| Dosing Frequency | 2-3 times daily[2]          | Once daily[1][2]                |
| Half-life        | Short[3]                    | Long[1][3]                      |
| Food Interaction | Absorption affected by food | Absorption not affected by food |
| Available Forms  | Tablets only[2]             | Tablets and oral solution[1][2] |





## **Clinical Efficacy in Hypertension**

Clinical trials comparing **Captopril** and Lisinopril for the management of mild to moderate hypertension have demonstrated the efficacy of both agents in reducing blood pressure.

A multicenter, double-blind, parallel-group study involving 70 patients with essential hypertension showed that once-daily Lisinopril was more effective than twice-daily **Captopril** in reducing blood pressure when measured by 24-hour ambulatory blood pressure monitoring.[4] Analysis of ambulatory blood pressure reductions revealed significant differences between the treatment groups for both systolic (P = .023) and diastolic (P = .007) pressures, with Lisinopril-treated patients showing a more significant reduction.[4][5]

In another multicenter, double-blind Yugoslav trial with 91 hypertensive patients, Lisinopril demonstrated a more pronounced, though not always statistically significant, reduction in blood pressure compared to **Captopril**.[6][7]

| Parameter                                             | Captopril | Lisinopril | Trial Details                                                            |
|-------------------------------------------------------|-----------|------------|--------------------------------------------------------------------------|
| Systolic Blood Pressure Reduction                     | 11.2%     | 14.9%      | 8-week trial in mild-to-<br>moderate<br>hypertensive patients.<br>[6][7] |
| Diastolic Blood<br>Pressure Reduction                 | 11.7%     | 15.2%      | 8-week trial in mild-to-<br>moderate<br>hypertensive patients.<br>[6][7] |
| Blood Pressure<br>Control (DBP < 95<br>mmHg)          | 67%       | 79%        | After 6 weeks of monotherapy.[8]                                         |
| Blood Pressure<br>Control with<br>Hydrochlorothiazide | 79%       | 90%        | After 10 weeks of combination therapy.                                   |

# **Clinical Efficacy in Heart Failure**



In the treatment of symptomatic congestive heart failure, both **Captopril** and Lisinopril have proven effective. A 12-week randomized, double-blind study involving 129 patients with New York Heart Association class II, III, or IV heart failure compared the efficacy of the two drugs.[9] The primary measure of efficacy was the improvement in treadmill exercise time.[9]

The results indicated that Lisinopril was more effective than **Captopril** in improving exercise tolerance.[9]

| Parameter                                          | Captopril | Lisinopril | Trial Details                                                                  |
|----------------------------------------------------|-----------|------------|--------------------------------------------------------------------------------|
| Initial Treadmill<br>Exercise Time (sec)           | 480 ± 26  | 500 ± 30   | Baseline measurement in patients with symptomatic congestive heart failure.[9] |
| Treadmill Exercise<br>Time after 12 weeks<br>(sec) | 600 ± 35  | 682 ± 34   | The difference between the groups was statistically significant (p < 0.05).    |

## **Safety and Tolerability**

Both **Captopril** and Lisinopril are generally well-tolerated, with a similar incidence of adverse effects.[9] Common side effects for both drugs include dizziness, dry cough, and rash.[3] However, an increase in blood urea nitrogen was reported to be more common with Lisinopril than with **Captopril** (p < 0.05) in one heart failure trial.[9] A persistent dry cough is a well-known side effect of ACE inhibitors, and some evidence suggests it may be more likely with Lisinopril compared to angiotensin II receptor blockers (ARBs).[2]

# Experimental Protocols Modified Naughton Treadmill Protocol

This protocol is designed for symptom-limited exercise testing and involves a gradual increase in workload.[10][11] The test consists of 2-minute stages, with the grade increasing by 3.5%



every 2 minutes until maximal effort is achieved.[10] This protocol is particularly suitable for patients with congestive heart failure as it allows for a gentle increase in cardiovascular demand.[10]

# **Ambulatory Blood Pressure Monitoring (ABPM)**

ABPM provides a 24-hour assessment of a patient's blood pressure, offering a more comprehensive view than single office measurements.[12][13] This method is considered a standard for defining the effect of antihypertensive drugs over a 24-hour period.[12] The protocol involves the use of a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night.[13]

# Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

**Captopril** and Lisinopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][14] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][4] [15] By blocking ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][15] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure and cardiac workload.



Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

# **Experimental Workflow: Hypertension Clinical Trial**



The following diagram illustrates a typical workflow for a clinical trial comparing **Captopril** and Lisinopril in the treatment of hypertension.



Click to download full resolution via product page



Caption: Workflow of a typical hypertension clinical trial comparing Captopril and Lisinopril.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. A double-blind comparison of lisinopril with captopril in patients with symptomatic congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Once-daily lisinopril compared with twice-daily captopril in the treatment of mild to moderate hypertension: assessment of office and ambulatory blood pressures PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exercise Treadmill Testing [bio-protocol.org]
- 7. [Comparison of captopril and lisinopril in the treatment of mild and moderate hypertension]. | Semantic Scholar [semanticscholar.org]
- 8. ACE inhibitors in mild to moderate hypertension: comparison of lisinopril and captopril administered once daily. French Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Safety and feasibility of symptom-limited cardiopulmonary exercise test using the modified Naughton protocol in children with cerebral palsy: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clario.com [clario.com]
- 13. clario.com [clario.com]
- 14. Lisinopril vs Captopril | Power [withpower.com]
- 15. Renin-angiotensin system Wikipedia [en.wikipedia.org]



 To cite this document: BenchChem. [A Comparative Analysis of Captopril and Lisinopril in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668294#comparative-analysis-of-captopril-and-lisinopril-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com